molecular formula C17H23N3O2S B5733095 N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5733095
M. Wt: 333.5 g/mol
InChI Key: CYZVFABIYGUGIW-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a compound of interest due to its unique structural framework which incorporates elements from benzimidazole and thioacetamide groups. This chemical entity is synthesized for various scientific explorations, including its potential application in material science, biological activities, and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves multi-step chemical reactions including the formation of intermediate compounds. For instance, 2-chlorocyclohepta[b]pyrroles reacting with o-phenylenediamine yield derivatives that, upon further reaction, can afford novel benzimidazole systems with antiaromatic properties (Abe et al., 1990). Such methodologies may provide insights into the synthetic routes applicable for this compound.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structure of similar compounds has been characterized, showcasing the importance of these techniques in understanding the spatial arrangement and bonding patterns within molecules (Inkaya et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of complex structures with potential biological activities. Reactions such as carbodiimide condensation have been used to prepare novel compounds, indicating the versatility of benzimidazole as a core structure for chemical synthesis (Yu et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its application in different fields. The crystallization and physical characterization of benzimidazole derivatives reveal significant insights into their stability and solubility, which are essential for practical applications (Baranova et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities, pKa, and electrophilic sites, are fundamental to understanding the behavior of benzimidazole derivatives in chemical syntheses and potential biological interactions. Studies on the synthesis and reactivity of such compounds provide valuable information on their chemical properties and potential uses (Ramalingam et al., 2019).

properties

IUPAC Name

N-cycloheptyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-22-13-8-9-14-15(10-13)20-17(19-14)23-11-16(21)18-12-6-4-2-3-5-7-12/h8-10,12H,2-7,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZVFABIYGUGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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